N1-allyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-2-10-20-18(23)19(24)21-13-16(17-8-5-12-25-17)22-11-9-14-6-3-4-7-15(14)22/h2-8,12,16H,1,9-11,13H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMMHHDQWXZZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-allyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 355.5 g/mol
- CAS Number : 898452-14-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for cellular processes, potentially leading to reduced cell proliferation.
- Receptor Modulation : It may act on various receptors involved in signaling pathways, influencing gene expression and metabolic processes.
- Anticancer Activity : Preliminary studies suggest that this compound could inhibit tumor growth by interfering with angiogenesis and cell cycle progression.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and colorectal cancer cells. The mechanism involves cell cycle arrest and induction of apoptosis.
- Animal Models : In vivo studies using animal models showed significant tumor reduction when treated with this compound, indicating its potential as an effective anticancer agent.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound:
- Bacterial Inhibition : The compound has shown activity against several bacterial strains, suggesting its potential use in developing new antibiotics.
Case Studies
-
Study on Anticancer Efficacy :
- A study published in Cancer Research evaluated the effect of this compound on MDA-MB-231 breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations.
Treatment Concentration (µM) Cell Viability (%) 0 100 5 75 10 50 20 25 - The study concluded that further investigation into the pharmacodynamics and pharmacokinetics is warranted.
-
Antimicrobial Study :
- A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Indoline and Thiophene Derivatives : Starting materials are reacted under controlled conditions to form the indoline and thiophene moieties.
- Oxalamide Linkage Formation : The final step involves coupling these intermediates to form the oxalamide linkage, which is critical for biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
